molecular formula C6H15N B106201 3-Hexanamine CAS No. 16751-58-9

3-Hexanamine

Cat. No. B106201
CAS RN: 16751-58-9
M. Wt: 101.19 g/mol
InChI Key: HQLZFBUAULNEGP-UHFFFAOYSA-N
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Description

3-Hexanamine, also known as 3-Aminohexane, is a chemical compound with the molecular formula C6H15N . It is an aliphatic amine, which means it contains nitrogen attached to non-aromatic carbon atoms .


Synthesis Analysis

The synthesis of amines like 3-Hexanamine can be achieved through the Gabriel Synthesis . This method involves the reaction of a phthalimide salt with an alkyl halide, followed by hydrolysis . The Gabriel Synthesis is particularly useful for the synthesis of primary amines .


Molecular Structure Analysis

The molecular structure of 3-Hexanamine consists of a six-carbon chain (hexane) with an amine group (-NH2) attached to the third carbon . The molecular weight of 3-Hexanamine is approximately 101.190 Da .

Scientific Research Applications

Fracture Network Analysis

3-Hexanamine, as a derivative of hexane, has applications in the study of fracture networks. Suzuki, Watanabe, Li, and Horne (2017) used 3D-printed fracture networks to control properties of fracture distributions, employing hexane in the posttreatment process to remove wax effectively. This approach aids in validating flow modeling and numerical methods in geosciences (Suzuki et al., 2017).

Atmospheric Chemistry Studies

In atmospheric chemistry, the study of alkoxy radicals, including those derived from hexane, is significant. Eberhard, Muller, Stocker, and Kerr (1995) examined the reactions of hexoxy radicals, such as those from hexane, in a Teflon bag reactor to understand atmospheric reactions (Eberhard et al., 1995).

Bioreactor for VOCs Removal

The use of hexane in bioreactor studies is demonstrated by Spigno, Pagella, Fumi, Molteni, and De Faveri (2003). Their work involved a biofilter reactor with Aspergillus niger to remove hexane, a volatile organic compound, from contaminated air streams, showcasing the application in environmental biotechnology (Spigno et al., 2003).

Oil Extraction Techniques

Panadare and Rathod (2017) discussed the application of hexane in oil extraction methods, highlighting its widespread use in commercial platforms and the development of greener alternatives like three-phase partitioning (TPP) (Panadare & Rathod, 2017).

Hydrogen-Bonded Hexameric Encapsulation Complexes

Research by Avram, Cohen, and Rebek (2011) explored hexameric resorcin[4]arenes and pyrogallol[4]arenes, contributing to the understanding of molecular behavior in confined spaces, which can have implications in catalysis or transport (Avram et al., 2011).

Time-Resolved Conformational Dynamics

Minitti and Weber (2007) studied the conformational dynamics of hydrocarbon chains, including N,N-dimethyl-3-hexanamine, to understand conformeric structures and their interconversion, which is pertinent in high-temperature chemistry (Minitti & Weber, 2007).

Chemical Selectivity and Reactivity Studies

Meschkat, Barratt, and Lepoittevin (2001) synthesized hex-1-ene- and hexane-1,3-sultones to study their reactivity with model nucleophiles, contributing to the understanding of chemical selectivity in synthetic chemistry (Meschkat et al., 2001).

Ethical and Scientific Considerations in Animal Testing

Ferdowsian and Beck (2011) discussed the application of the 3Rs (Replacement, Reduction, and Refinement) in animal testing, an ethical framework applicable in various scientific studies involving animals (Ferdowsian & Beck, 2011).

Vapor Distribution Studies

Kelly-Zion, Pursell, Hasbamrer, Cardozo, Gaughan, and Nickels (2013) utilized hexane in an experimental setup to measure vapor distribution above evaporating drops, contributing to the understanding of phase transport mechanisms (Kelly-Zion et al., 2013).

Liquid Chromatography and Mass Spectrometry

Hoff, Pizzolato, Peralba, Díaz-Cruz, and Barceló (2015) employed hexane in their method for analyzing sulfonamides and metabolites in liver samples, showcasing its use in advanced analytical techniques (Hoff et al., 2015).

properties

IUPAC Name

hexan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-3-5-6(7)4-2/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLZFBUAULNEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937340
Record name Hexan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hexanamine

CAS RN

16751-58-9
Record name 3-Hexanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016751589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
MP Minitti, PM Weber - Physical review letters, 2007 - APS
… (DM2BA) and N,N-dimethyl-3-hexanamine (DM3HA). Internal rotation about CC single bonds provides the aliphatic chains with a complex conformeric energy landscape. The amine …
Number of citations: 52 journals.aps.org
MP Minitti, JD Cardoza, PM Weber - The Journal of Physical …, 2006 - ACS Publications
… to a tertiary amine group: N,N-dimethylisopropanamine (DMIPA), N,N-dimethyl-1-butanamine (DM1BA), N,N-dimethyl-2-butanamine (DM2BA) and N,N-dimethyl-3-hexanamine (DM3HA…
Number of citations: 45 pubs.acs.org
MP Minitti, PM Weber - 2008 - kb.osu.edu
… We explore the equilibrium composition and dynamics between conformeric structures of $N$,$N$-dimethyl-2-butanamine (DM2BA) and $N$,$N$-dimethyl-3-hexanamine (DM3HA) …
Number of citations: 3 kb.osu.edu
PM Weber - APS March Meeting Abstracts, 2007 - ui.adsabs.harvard.edu
… The internal rotation about carbon-carbon bonds affords the unsaturated hydrocarbon chain molecules N,N-dimethyl-2-butanamine (DM2BA) and N,N-dimethyl-3-hexanamine (DM3HA) …
Number of citations: 3 ui.adsabs.harvard.edu
T Zhang, AR Gans-Forrest, E Lee… - … applied materials & …, 2016 - ACS Publications
The nature of the bond is a dominant factor in determining the thermal transport across interfaces. In this paper, we study the role of the hydrogen bond in thermal transport across …
Number of citations: 94 pubs.acs.org
C Yang, R Wang, H Song - Food chemistry, 2012 - Elsevier
This study is focused on the mechanism of peptide bond cleavage and volatile Maillard reaction products (MRPs) following reaction of 10 artificial oligopeptides with cysteine, xylose …
Number of citations: 54 www.sciencedirect.com
X Cheng, Y Zhang, S Deb, MP Minitti, Y Gao… - Chemical …, 2014 - pubs.rsc.org
… In contrast, our experiments on N,N-dimethyl-2-butanamine (DM2BA) and N,N-dimethyl-3-hexanamine (DM3HA) showed that in these systems, the room temperature distribution of …
Number of citations: 35 pubs.rsc.org
NY Park, YJ Jeong, JH Kwon - Korean Journal of Food Science …, 2007 - researchgate.net
In order to evaluate innate flavor during the roasting process, the components responsible for the aroma of unroasted Polygonatum odoratum root and the volatile odor components …
Number of citations: 18 www.researchgate.net
N Singh, S Basu, IFJ Vankelecom… - Applied biochemistry and …, 2015 - Springer
… In the post-microbial degradation samples, appearance of new compounds (eg 3-hexanamine, N,N-1-trimethyl-2,3-diphenylpropylamine) was observed along with persistence of …
Number of citations: 28 link.springer.com
ED Pusfitasari, J Ruiz-Jimenez… - Atmospheric …, 2023 - acp.copernicus.org
The increase in volatile organic compound (VOC) emissions released into the atmosphere is one of the main threats to human health and climate. VOCs can adversely affect human life …
Number of citations: 1 acp.copernicus.org

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